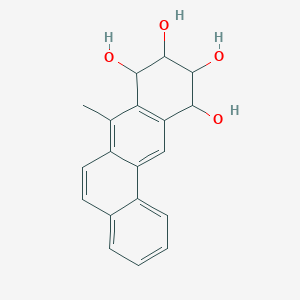
Estradiol-17-arachidonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Estradiol-17-arachidonate is a compound formed by the esterification of estradiol, a primary female sex hormone, with arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound combines the properties of both estradiol and arachidonic acid, making it a subject of interest in various scientific fields, including endocrinology, neurobiology, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
Estradiol-17-arachidonate can be synthesized through the esterification of estradiol with arachidonic acid. The reaction typically involves the use of a catalyst, such as a strong acid (e.g., sulfuric acid) or an enzyme (e.g., lipase), to facilitate the ester bond formation. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using bioreactors. These reactors provide a controlled environment for the reaction, allowing for the efficient production of the compound. The use of immobilized enzymes as catalysts can enhance the reaction efficiency and product yield.
化学反应分析
Types of Reactions
Estradiol-17-arachidonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester bond back to the parent alcohol (estradiol) and acid (arachidonic acid).
Substitution: The ester bond can be hydrolyzed under acidic or basic conditions to yield estradiol and arachidonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Hydrolysis can be carried out using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Estradiol and arachidonic acid.
Substitution: Estradiol and arachidonic acid.
科学研究应用
Estradiol-17-arachidonate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cellular signaling pathways involving estrogen and fatty acids.
Medicine: Explored for its potential neuroprotective effects and its role in modulating inflammatory responses.
Industry: Utilized in the development of hormone replacement therapies and anti-inflammatory drugs.
作用机制
Estradiol-17-arachidonate exerts its effects through multiple molecular targets and pathways:
Estrogen Receptors: Binds to estrogen receptors (ERα and ERβ) to regulate gene transcription and cellular responses.
Arachidonic Acid Pathway: Modulates the release of arachidonic acid, which is a precursor for the synthesis of prostaglandins and other eicosanoids involved in inflammation and immune responses.
Neuroprotective Pathways: Activates signaling pathways such as MAPK/ERK and PI3K/Akt, which are involved in cell survival and neuroprotection.
相似化合物的比较
Estradiol-17-arachidonate can be compared with other similar compounds, such as:
Estradiol-17-acetate: Another ester of estradiol, but with acetic acid instead of arachidonic acid. It has different pharmacokinetic properties and applications.
Estradiol-17-palmitate: An ester of estradiol with palmitic acid, used in hormone replacement therapy.
Estradiol-17-benzoate: An ester of estradiol with benzoic acid, commonly used in veterinary medicine.
This compound is unique due to its combination of estrogenic and fatty acid properties, making it a versatile compound for research and therapeutic applications.
属性
CAS 编号 |
82204-96-4 |
|---|---|
分子式 |
C38H54O3 |
分子量 |
558.8 g/mol |
IUPAC 名称 |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C38H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(40)41-36-26-25-35-34-23-21-30-29-31(39)22-24-32(30)33(34)27-28-38(35,36)2/h7-8,10-11,13-14,16-17,22,24,29,33-36,39H,3-6,9,12,15,18-21,23,25-28H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/t33-,34-,35+,36+,38+/m1/s1 |
InChI 键 |
IZRJSEABAODKDO-QUQSKHMMSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


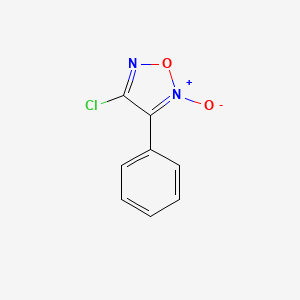
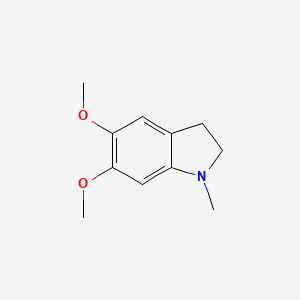
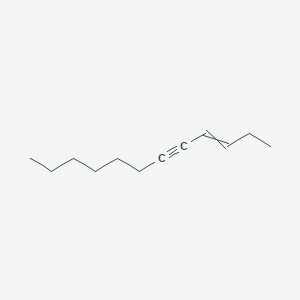
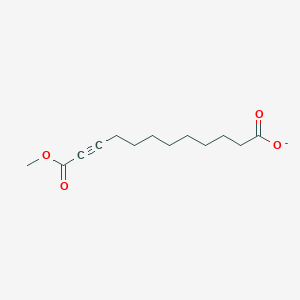

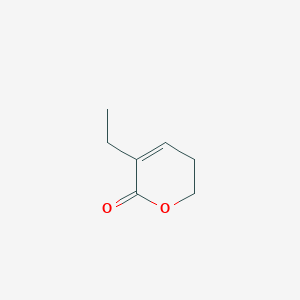
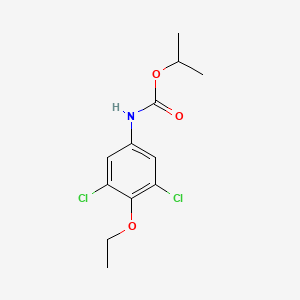

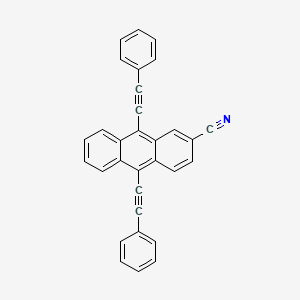

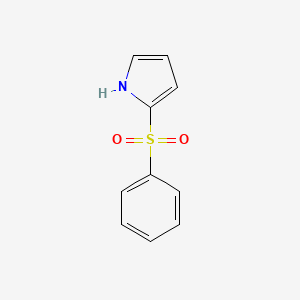
![1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene](/img/structure/B14428412.png)
